molecular formula C23H24N4 B12211171 5-tert-butyl-2-methyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-2-methyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12211171
M. Wt: 356.5 g/mol
InChI Key: DPISFXIGWQKIOQ-UHFFFAOYSA-N
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Description

5-tert-butyl-2-methyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2-methyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method involves the reaction of 5-amino-3-tert-butyl-1-methylpyrazole with 2,4-dichloro-3,5-diphenylpyrimidine under reflux conditions in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-2-methyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions where halogen atoms are present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in DMF or potassium carbonate in DMSO.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazolopyrimidine derivatives.

Scientific Research Applications

5-tert-butyl-2-methyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-methyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor modulation, the compound can act as an agonist or antagonist, altering the receptor’s signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-tert-butyl-2-methyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its unique combination of tert-butyl, methyl, and diphenyl substituents, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H24N4

Molecular Weight

356.5 g/mol

IUPAC Name

5-tert-butyl-2-methyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C23H24N4/c1-16-21(17-11-7-5-8-12-17)22-25-19(23(2,3)4)15-20(27(22)26-16)24-18-13-9-6-10-14-18/h5-15,24H,1-4H3

InChI Key

DPISFXIGWQKIOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NC4=CC=CC=C4

Origin of Product

United States

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